Volatile low-molecular-weight nitrosamines compromise trace quantification due to evaporative losses. N-Nitrosodibenzylamine provides a robust, high-recovery internal standard for dibenzylamine-derived contaminant analysis.
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N-Nitrosodibenzylamine (NDBzA) is a high-molecular-weight, lipophilic nitrosamine widely utilized as an analytical reference standard and internal standard in trace-level environmental, pharmaceutical, and food-contact material testing. Characterized by its low volatility and high thermal stability relative to lower-alkyl nitrosamines, NDBzA is particularly critical for quantifying process contaminants originating from dibenzylamine-based accelerators in rubber manufacturing or as an active pharmaceutical ingredient (API) impurity [1]. Its robust physicochemical profile ensures high recovery rates during rigorous sample extraction and concentration workflows, making it a critical material for regulatory compliance laboratories adhering to GB/T 24153, EN 71-12, and modern pharmaceutical impurity guidelines .
Substituting NDBzA with more common, low-molecular-weight nitrosamines like N-Nitrosodimethylamine (NDMA) or N-Nitrosodibutylamine (NDBA) compromises both analytical accuracy and regulatory compliance. NDMA is highly volatile and prone to severe evaporative losses during sample concentration steps, making it an unreliable internal standard for heavier, lipophilic targets [1]. Furthermore, in the context of food-contact materials and rubber products, industry-wide reformulations have replaced legacy dibutylamine accelerators with dibenzylamine alternatives[2]. Consequently, utilizing NDBA as a proxy fails to detect the actual migration of NDBzA from modern rubber nettings, leading to false-negative compliance results and rendering generic substitution unviable for quality control procurement[2].
In standardized GC-MS profiling of complex matrices, NDBzA demonstrates significantly delayed elution compared to low-molecular-weight nitrosamines. Under a standard temperature gradient (50 °C to 280 °C), NDBzA elutes at 18.02 minutes, whereas the highly polar NDMA elutes at 4.01 minutes[1]. This wide retention gap ensures that NDBzA avoids the solvent front and early-eluting matrix interferences, which frequently obscure lighter nitrosamines.
| Evidence Dimension | GC-MS Retention Time (50–280 °C gradient) |
| Target Compound Data | 18.02 minutes |
| Comparator Or Baseline | NDMA (4.01 minutes) |
| Quantified Difference | +14.01 minutes delayed elution |
| Conditions | GC-MS analysis of meat/rubber extracts |
Procurement of NDBzA as an internal standard or reference material ensures baseline resolution from complex matrix interferences, improving integration accuracy.
During trace nitrosamine analysis, sample extracts often require concentration via Kuderna-Danish evaporation or nitrogen blowdown. Low molecular weight nitrosamines like NDMA suffer drastic recovery losses upon extended evaporation to near dryness due to high volatility[1]. In contrast, the high molecular weight and low volatility of NDBzA preserve its recovery, making it a highly stable target or internal standard during aggressive solvent reduction steps [1].
| Evidence Dimension | Evaporative Recovery Stability |
| Target Compound Data | High recovery maintained during extended evaporation |
| Comparator Or Baseline | NDMA (Drastic recovery decrease near dryness) |
| Quantified Difference | Significant reduction in evaporative loss |
| Conditions | Solid-Phase Extraction (SPE) and Kuderna-Danish evaporation |
Selecting NDBzA minimizes false negatives and quantification errors associated with evaporative losses during trace-level sample preparation workflows.
Historically, N-nitrosodibutylamine (NDBA) was the primary contaminant monitored in processed meats migrating from rubber nettings. However, due to the reformulation of rubber synthesis processes to utilize dibenzylamine-based accelerators, NDBzA has replaced NDBA as the critical migration target [1]. Consequently, NDBA can no longer serve as a reliable proxy for modern rubber compliance testing, necessitating the specific procurement of NDBzA standards[1].
| Evidence Dimension | Process Contaminant Specificity |
| Target Compound Data | Detects modern dibenzylamine-accelerator migration |
| Comparator Or Baseline | NDBA (Only detects obsolete dibutylamine-accelerators) |
| Quantified Difference | Exclusive marker for reformulated rubber |
| Conditions | Migration testing of elastic rubber nettings and food contact materials |
Laboratories must procure NDBzA to achieve regulatory compliance when testing modern rubber formulations, as legacy standards like NDBA will yield false-negative compliance results.
Essential for detecting specific migration of NDBzA from modern dibenzylamine-accelerated rubber nettings, ensuring compliance with GB/T 24153 and related food safety standards[1].
Utilized as a highly stable reference standard for LC-MS/MS quantification of nitrosamine impurities in drug products where dibenzylamine is a synthetic precursor or degradation byproduct.
Selected over volatile analogs like NDMA in solid-phase extraction (SPE) and Kuderna-Danish concentration workflows due to its resistance to evaporative loss, ensuring accurate trace-level quantification in environmental and biological samples [2].